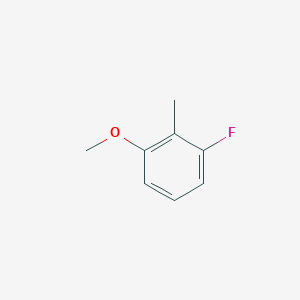

1-Fluoro-3-methoxy-2-methylbenzene

説明

1-Fluoro-3-methoxy-2-methylbenzene (CAS: 1159883-21-2) is a substituted benzene derivative featuring a fluorine atom at position 1, a methoxy group at position 3, and a methyl group at position 2. This trifunctional aromatic compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to the interplay of electron-withdrawing (fluorine) and electron-donating (methoxy, methyl) substituents. Its molecular framework allows for tunable reactivity in electrophilic substitution and cross-coupling reactions .

特性

IUPAC Name |

1-fluoro-3-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQSKCBILCDERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Fluoro-3-methoxy-2-methylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. This process typically includes the following steps:

Friedel-Crafts Alkylation:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

1-Fluoro-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the existing substituents influence the position and reactivity of incoming electrophiles.

Oxidation: The methyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.

Reduction: The compound can undergo reduction reactions, particularly at the methoxy group, to form a hydroxyl group.

Common reagents used in these reactions include halogens, strong acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

1-Fluoro-3-methoxy-2-methylbenzene is used in various scientific research fields because of its unique chemical properties.

Chemistry It serves as an intermediate in synthesizing complex organic molecules. Specifically, it can be employed as a building block for synthesizing biologically active marine metabolites .

Biology The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.

Industry It is used in the production of specialty chemicals and materials.

This compound is of interest in medicinal chemistry because of its potential biological activities. The presence of fluorine and methoxy groups contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties Derivatives of fluorinated aromatic compounds, including This compound, exhibit antimicrobial properties. Studies have shown the effectiveness of similar compounds against various bacterial strains, suggesting that the fluorine atom may enhance the compound's interaction with microbial targets. A study evaluated the antimicrobial efficacy of fluorinated compounds, including This compound, against Staphylococcus aureus and Escherichia coli, and the compound exhibited significant inhibitory effects on both bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity The anticancer potential of This compound has been explored. A compound with a similar structure inhibited cancer cell proliferation in vitro by inducing apoptosis in human cancer cell lines, with the mechanism attributed to the modulation of signaling pathways involved in cell survival and death. In another investigation focusing on anticancer activity, researchers synthesized analogs of this compound and tested their effects on breast cancer cell lines. The most potent analog showed an IC50 value of 0.045 μM, indicating strong cytotoxicity against cancer cells while sparing normal cells.

The biological activity of This compound is due to its ability to interact with specific enzymes or receptors within cells. The fluorine atom may increase lipophilicity, which facilitates cellular uptake, while the methoxy group can participate in hydrogen bonding with biological targets.

Chemical Reactions

This compound can undergo electrophilic aromatic substitution, where the existing substituents influence the position and reactivity of incoming electrophiles. The methyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions, and the compound can undergo reduction reactions, particularly at the methoxy group, to form a hydroxyl group. Common reagents used in these reactions include halogens, strong acids, and oxidizing agents, with the major products formed dependent on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of 1-Fluoro-3-methoxy-2-methylbenzene involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electron density of the benzene ring, affecting its reactivity. The methoxy group can participate in hydrogen bonding and other interactions, while the methyl group can provide steric hindrance. These interactions collectively determine the compound’s behavior in chemical and biological systems.

類似化合物との比較

Positional Isomers

The positional arrangement of substituents significantly impacts physical and chemical properties. Key isomers include:

Electronic Effects :

- 1-Fluoro-3-methoxy-2-methylbenzene : Methoxy (electron-donating) and fluorine (electron-withdrawing) create a polarized aromatic ring, favoring electrophilic substitution at activated positions.

Functional Group Variations

Substitution of fluorine or methoxy with other groups alters properties:

Surrogate Compounds in Catalysis

Compounds like 1-fluoro-3-(trifluoromethoxy)benzene () serve as surrogates in enantioselective synthesis. The trifluoromethoxy group (-OCF₃) introduces stronger electron-withdrawing effects than methoxy (-OMe), lowering the aromatic ring’s electron density and shifting reaction pathways. This contrasts with the target compound, where methoxy moderates fluorine’s deactivation .

生物活性

1-Fluoro-3-methoxy-2-methylbenzene, also known as 1-fluoro-3-(methoxy)-2-methylbenzene, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 168.20 g/mol. The presence of fluorine and methoxy groups contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research has indicated that derivatives of fluorinated aromatic compounds, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the fluorine atom may enhance the compound's interaction with microbial targets .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, a compound with a similar structure was shown to inhibit cancer cell proliferation in vitro by inducing apoptosis in human cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and death .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. The fluorine atom may increase lipophilicity, facilitating cellular uptake, while the methoxy group can participate in hydrogen bonding with biological targets .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited significant inhibitory effects on both bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Research

In another investigation focusing on anticancer activity, researchers synthesized analogs of this compound and tested their effects on breast cancer cell lines. The most potent analog showed an IC50 value of 0.045 μM, indicating strong cytotoxicity against cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

| Compound | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Structure | 16 μg/mL (S. aureus) | 0.045 μM (breast cancer) |

| 2-Fluoro-4-methoxyphenol | Similar | 32 μg/mL (E. coli) | 0.050 μM |

| 4-Fluorobenzaldehyde | Different functional group | 64 μg/mL | Not tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。